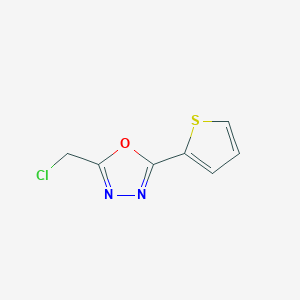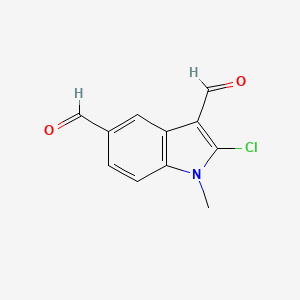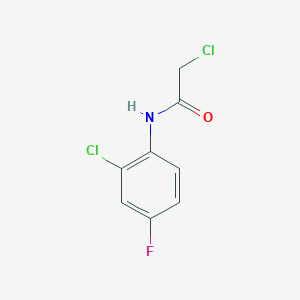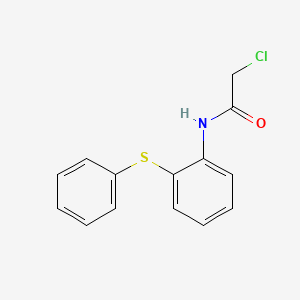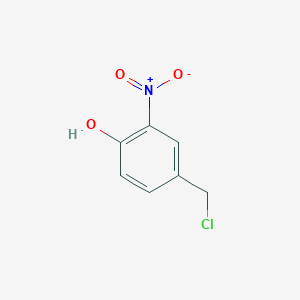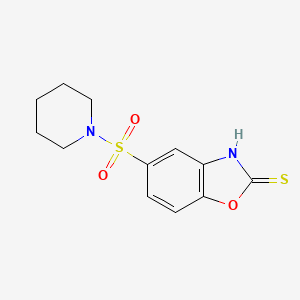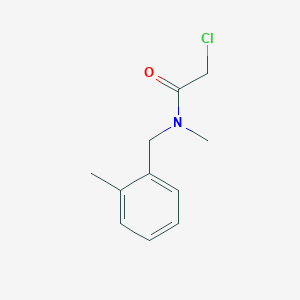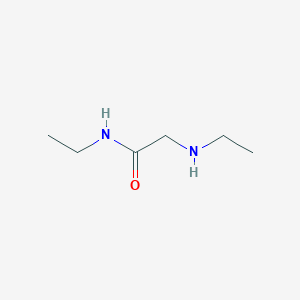
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
概要
説明
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, although the specific details of such a synthesis are not provided in the papers at hand.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is commonly investigated using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, including density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These methods would be applicable for analyzing the molecular structure of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be inferred from molecular docking studies and electrostatic potential analyses. For example, certain pyrrole derivatives show potential inhibitory activity against specific proteins, indicating that they could participate in biochemically relevant interactions . The electrostatic potential surfaces can also reveal sites for electrophilic and nucleophilic attacks . These insights could be relevant to understanding the chemical reactions involving 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition efficiency, can be studied through electrochemical methods . Additionally, theoretical calculations can provide information on properties like ionization potential, electron affinity, and global chemical hardness . For 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, similar studies would be necessary to comprehensively analyze its properties.
Case Studies
While the provided papers do not mention case studies directly related to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, they do offer insights into the broader context of pyrrole derivatives' applications. For instance, the corrosion inhibition study and the molecular docking study serve as case studies demonstrating the practical applications of pyrrole derivatives in materials science and pharmaceuticals, respectively.
科学的研究の応用
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. It’s a valuable transformation in organic synthesis .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
2. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
3. Synthesis and Biological Evaluation of 2-(2-methyl-1H-pyrrol
- Application Summary: This research involves the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol .
- Results: The research found that the target compound binds more easily to the enzyme than acarbose does .
4. Functionalizing Deboronation of Alkyl Boronic Esters
- Application Summary: This research involves the functionalizing deboronation of alkyl boronic esters .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
5. Reinvestigating the Synthesis of Key Intermediates
- Application Summary: This research involves the reinvestigation of the synthesis of key intermediates .
- Results: The research found that the higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
6. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Safety And Hazards
The safety and hazards of “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” are not well documented.
将来の方向性
The future directions of “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” are not well documented. However, the compound’s potential for forming hydrogen bonds in its crystal structures suggests it could be further investigated for its potential applications1.
特性
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIPANBKVPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368849 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
CAS RN |
23694-02-2 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
